N-(4-chlorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide
Description
N-(4-Chlorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide is a sulfur-containing heterocyclic compound featuring a pyridazine core substituted with a pyridin-3-yl group at position 6 and a sulfanylacetamide moiety linked to a 4-chlorophenyl ring. This structure combines pyridazine’s electron-deficient aromatic system with the hydrogen-bonding capacity of the acetamide group, making it a candidate for biological activity studies, particularly in medicinal chemistry.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4OS/c18-13-3-5-14(6-4-13)20-16(23)11-24-17-8-7-15(21-22-17)12-2-1-9-19-10-12/h1-10H,11H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRRKAVNPQVRAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves multiple steps. One common method includes the cycloaddition of pyridine N-imine with alkyl-oxohex-ynoates, followed by condensation with hydrazine . This process provides access to pharmacologically active pyridazinones. The reaction conditions often involve mild temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a thiol or sulfide.
Scientific Research Applications
N-(4-chlorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It may be used in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Comparisons
Structural Diversity and Substituent Effects
- Pyridazine vs. Imidazothiazole Cores : The target compound’s pyridazine core (electron-deficient) contrasts with imidazothiazole derivatives (e.g., compound 5l), which are more rigid and planar. This difference impacts binding modes; for instance, 5l’s imidazothiazole likely enhances intercalation in DNA or kinase pockets, whereas pyridazine derivatives may target sulfur-dependent enzymes .
- Substituent Influence :
- The 4-chlorophenyl group is common across compounds (e.g., 5l, 15, F814-1421), enhancing hydrophobicity. However, replacing chlorophenyl with 3-cyanophenyl (as in 5RGZ) introduces polarity, improving water solubility but reducing membrane penetration .
Biological Activity Cytotoxicity: Compound 5l, with a 4-methoxybenzylpiperazinyl group, shows potent activity against MDA-MB-231 cells (IC₅₀ = 1.4 µM), likely due to its extended substituent enabling deeper binding in kinase pockets. The target compound lacks bulky substituents, which may limit its potency but improve selectivity .
Synthetic and Physicochemical Properties Melting Points: Chlorophenyl-containing compounds (e.g., 15 at 169–172°C) have higher melting points than morpholino derivatives (e.g., 5m at 80–82°C), reflecting increased crystallinity from halogenated aromatics. The target compound’s melting point is unreported but likely falls within 100–200°C based on analogs . Synthesis Yields: Imidazothiazole derivatives (e.g., 5l, 72% yield) are synthesized via cyclocondensation, whereas pyridazine derivatives (e.g., 15, 50% yield) require nucleophilic substitution, indicating route-dependent efficiency .
Crystallographic and Computational Insights The target compound’s structure is analogous to N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, which forms hydrogen bonds via the sulfanyl and acetamide groups. Such interactions are critical for stability and solubility .
Biological Activity
N-(4-chlorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H16ClN5OS. The compound features a chlorophenyl moiety , a pyridazinyl ring , and a sulfanyl group , which contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfanyl group plays a crucial role in enhancing the compound's reactivity and binding affinity to target proteins. The compound may inhibit specific enzymes, leading to altered biochemical pathways that can result in therapeutic effects.
Biological Activities
- Antibacterial Activity : Studies have shown that compounds similar to this compound exhibit significant antibacterial properties. For instance, related compounds demonstrated strong activity against Salmonella typhi and Bacillus subtilis, indicating potential use in treating bacterial infections .
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and urease. Inhibitory activity against AChE is particularly noteworthy, as it suggests potential applications in treating neurodegenerative diseases like Alzheimer's .
- Anticancer Properties : Preliminary studies indicate that the compound may possess anticancer activity. For example, derivatives with similar structural features have shown efficacy against human cancer cell lines, enhancing cellular levels of reactive oxygen species (ROS) that lead to cancer cell death .
Table 1: Summary of Biological Activities
Detailed Findings
- Antibacterial Activity : The synthesized derivatives showed varying degrees of antibacterial activity, with some compounds achieving IC50 values significantly lower than standard drugs, suggesting their potential as new antibacterial agents.
- Enzyme Inhibition Studies : Compounds were subjected to enzyme inhibition assays where they demonstrated strong inhibitory effects on AChE and urease, with IC50 values indicating high potency compared to standard inhibitors.
- Anticancer Efficacy : Research highlighted the ability of certain derivatives to induce apoptosis in cancer cells through ROS generation, marking them as promising candidates for further development in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
